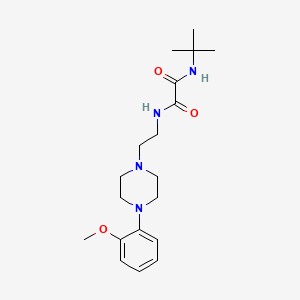

N1-(tert-butyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N1-(tert-butyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also has a methoxyphenyl group, which could contribute to its potential biological activity .

科学的研究の応用

Antibacterial Activities

Compounds similar to “N-tert-butyl-N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide” have been screened for their antibacterial activities against both Gram-positive and Gram-negative strains . This suggests that our compound could potentially be used in the development of new antibacterial agents.

Anti-inflammatory Diseases

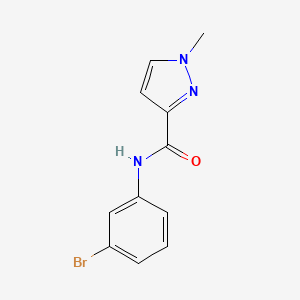

Research has shown that pyrazole derivatives, which are structurally similar to our compound, can be effective PDE4 inhibitors for treating anti-inflammatory diseases . This indicates a potential application of our compound in the treatment of such diseases.

Synthesis of Ceftolozane

The compound has been identified as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Inhibitors of SARS-CoV 3CL Protease

The compound could potentially be used in the development of noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This suggests a potential application in the treatment of SARS-CoV infections.

Chemical Research

The compound could be used in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methods .

Pharmaceutical Industry

Given its potential antibacterial and antiviral properties, the compound could be used in the pharmaceutical industry for the development of new drugs .

作用機序

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to form hydrogen bonds and adjust molecular physicochemical properties, enhancing their interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The packaging should be sealed and stored separately from oxidants .

特性

IUPAC Name |

N'-tert-butyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-19(2,3)21-18(25)17(24)20-9-10-22-11-13-23(14-12-22)15-7-5-6-8-16(15)26-4/h5-8H,9-14H2,1-4H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNUWEFIKWXVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)